molecular formula C7H16ClNO2 B555159 tert-Butyl 3-aminopropanoate hydrochloride CAS No. 58620-93-2

tert-Butyl 3-aminopropanoate hydrochloride

Cat. No. B555159
M. Wt: 181.66 g/mol
InChI Key: DOMTZTVJNZKUNX-UHFFFAOYSA-N
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Patent
US07169803B2

Procedure details

(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate (XVIII8): Following general procedure (F), after forming the intermediate, β-alanine t-butyl ester hydrochloride (0.278 g, 1.53 mmol) and triethylamine (0.41 mL, 2.92 mmol) were added. After work-up and purification, 0.48 g of the title compound as a white foam solid was obtained (65% yield). mp: 50–53° C. MS: 531 (MH+). Anal. Calcd. for C24H23ClF4N2O5: C, 54.30; H, 4.37; N, 5.28. Found: C, 54.21; H, 4.44; N, 5.25. 1H NMR (CDCl3): δ 1.46 (s, 9H), 2.60 (t, J=6.2, 2H), 3.53 (s, 3H), 3.70 (m, 2H), 6.77 (d, J=8.7 Hz, 1H), 7.25 (m, 1H), 7.36 (dd, J=8.8 Hz, 2.6 Hz, 1H), 7.42 (d, J=7.8 Hz, 1H), 7.79 (d, J=2.2 Hz, 1H), 8.56 (t, J=5.6 Hz, 1H), 8.63 (s, 1H). IR (KBr, cm−1): 3351, 2981, 1762, 1721, 1531, 1491, 1439, 1319, 1261, 1171, 1130, 1060.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC(OC)=C([C@@]2(F)C3C(=CC(C(F)(F)F)=CC=3)N(C([NH:23][CH2:24][CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])=O)C2=O)C=1.C(N(CC)CC)C>>[ClH:1].[C:29]([O:28][C:26](=[O:27])[CH2:25][CH2:24][NH2:23])([CH3:32])([CH3:31])[CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)[C@@]1(C(N(C2=CC(=CC=C12)C(F)(F)F)C(=O)NCCC(=O)OC(C)(C)C)=O)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)(C)OC(CCN)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.53 mmol
AMOUNT: MASS 0.278 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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